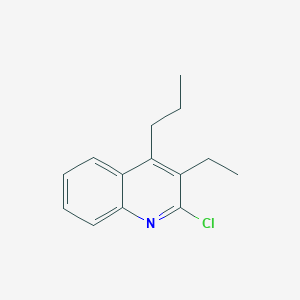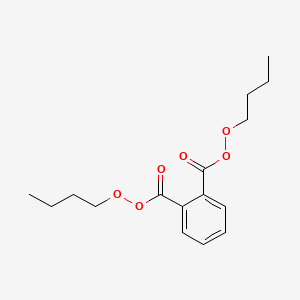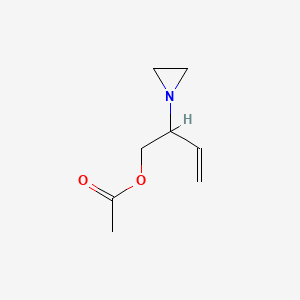
beta-Vinyl AE acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Vinyl AE acetate is an organic compound that belongs to the class of vinyl esters. It is characterized by the presence of a vinyl group attached to an acetate moiety. This compound is known for its reactivity and versatility in various chemical processes, making it a valuable intermediate in the synthesis of numerous industrial and pharmaceutical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Beta-Vinyl AE acetate can be synthesized through several methods. One common approach involves the reaction of acetylene with acetic acid in the presence of a catalyst such as zinc acetate. This reaction typically occurs under atmospheric pressure and moderate temperatures, resulting in the formation of this compound .
Another method involves the oxidative acetoxylation of ethylene. In this process, ethylene reacts with acetic acid and oxygen in the presence of a palladium catalyst supported on silica or alumina. This reaction is carried out at elevated temperatures and pressures, producing this compound along with water as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through the acetylene method due to its cost-effectiveness and availability of raw materials. The process involves the vapor-phase reaction of acetylene and acetic acid over a fixed-bed catalyst, followed by purification steps to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Beta-Vinyl AE acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and acetaldehyde.
Reduction: Reduction reactions can convert it into ethylene and ethanol.
Substitution: It can participate in substitution reactions, where the acetate group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions
Major Products
Oxidation: Acetic acid, acetaldehyde.
Reduction: Ethylene, ethanol.
Substitution: Various substituted vinyl compounds depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Beta-Vinyl AE acetate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the production of polyvinyl acetate and other copolymers.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the manufacture of adhesives, coatings, and sealants due to its excellent film-forming properties .
Wirkmechanismus
The mechanism of action of beta-Vinyl AE acetate involves its reactivity with various nucleophiles and electrophiles. The vinyl group in the compound is highly reactive, allowing it to participate in addition and polymerization reactions. The acetate moiety can undergo hydrolysis to form acetic acid, which further reacts with other compounds to produce a wide range of products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vinyl acetate: Similar in structure but lacks the beta configuration.
Ethylene vinyl acetate: A copolymer used in various industrial applications.
Vinyl sulfonate: Used as a green alternative in cross-coupling reactions .
Uniqueness
Beta-Vinyl AE acetate is unique due to its specific beta configuration, which imparts distinct reactivity and properties compared to other vinyl esters. This uniqueness makes it a valuable compound in specialized chemical syntheses and industrial applications .
Eigenschaften
CAS-Nummer |
5110-74-7 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)but-3-enyl acetate |
InChI |
InChI=1S/C8H13NO2/c1-3-8(9-4-5-9)6-11-7(2)10/h3,8H,1,4-6H2,2H3 |
InChI-Schlüssel |
WIMZXQGQWLGUCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(C=C)N1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



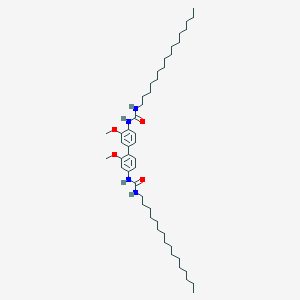
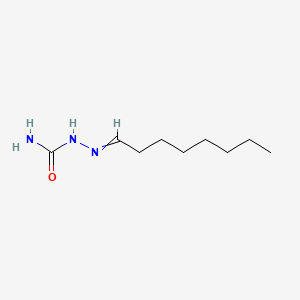
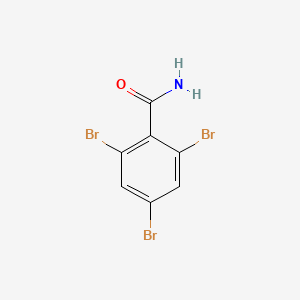
![1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione](/img/structure/B14734175.png)
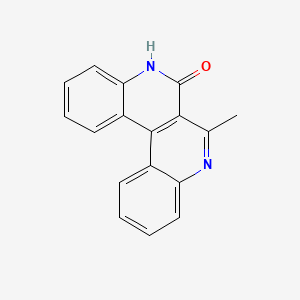
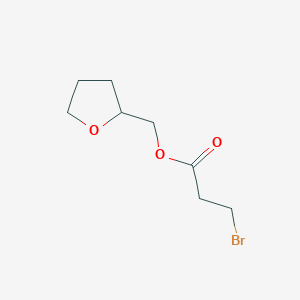

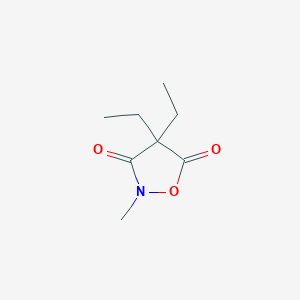
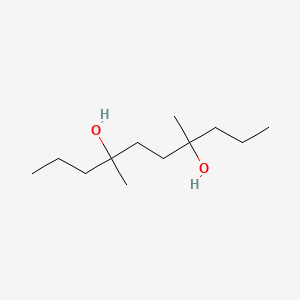
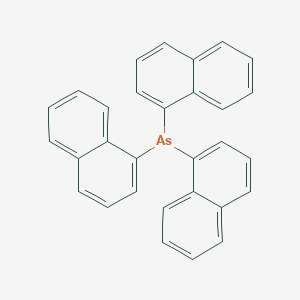
![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
